

Technical Support Center: Proteomics Sample Contamination

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Compound of Interest		
Compound Name:	Phome	
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Welcome to the technical support center for proteomics sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and manage sample contamination in their mass spectrometry workflows.

Frequently Asked Questions (FAQs) Q1: What are the most common contaminants in proteomics experiments?

A1: The most prevalent contaminants can be broadly categorized as proteins and chemical compounds.

- Protein Contaminants: Human keratin is the most frequently observed protein contaminant, originating from skin, hair, and dust.[1][2][3][4] Other protein contaminants can include bovine serum albumin (BSA) and casein from cell culture media or blocking buffers, as well as enzymes like trypsin used for digestion.[5]
- Chemical Contaminants: These include polymers like polyethylene glycol (PEG) and
 polysiloxanes, detergents (e.g., Triton X-100, Tween), plasticizers (e.g., phthalates), and
 salts from buffers (e.g., PBS).[2][6][7] PEG is particularly problematic as it ionizes strongly
 and can suppress the signal from peptides of interest.[2][8]



Q2: Why is keratin contamination so common and how does it affect my results?

A2: Keratin is a highly abundant and stable structural protein found in human skin, hair, and nails.[3] It is easily introduced into samples from dust, clothing (especially wool), and direct contact during sample handling.[1][3][7] High concentrations of keratin can significantly interfere with mass spectrometry analysis by suppressing the signal of target peptides and reducing the overall number of protein identifications.[1] In some cases, keratin-derived peptides can account for over 25% of the total peptide content in a sample.[7][9]

Q3: My mass spectrum shows repeating peaks separated by 44 Da. What is this?

A3: A series of peaks separated by 44 Da is the characteristic signature of polyethylene glycol (PEG) contamination.[2][6][8] PEG is a common ingredient in many laboratory detergents (Triton X-100, Tween), soaps, and even some lab wipes.[2][8] It is crucial to avoid these substances, as even trace amounts can dominate the mass spectrum and obscure the signals from your peptides.[2]

Q4: Can I use my standard lab glassware and reagents for proteomics sample prep?

A4: It is strongly discouraged. Communal lab chemicals and glassware are common sources of contamination.[2][6] Glassware washed with detergents can retain PEG, and equipment used for other experiments may be contaminated with polymers or other proteins.[2][4][6] It is a best practice to have a dedicated set of glassware, pipettes, and high-purity reagents (e.g., HPLC grade solvents) used exclusively for proteomics experiments.[2][6]

Q5: How can I remove contaminants after they are already in my sample?

A5: While prevention is the best strategy, some post-contamination cleanup is possible.

 Detergents/PEG: Running the protein sample on an SDS-PAGE gel is an effective way to remove most detergents like PEG, Triton X-100, and Tween.[2][6]



- Salts & Small Molecules: For protein samples, spin desalting columns can remove salts and other low molecular weight contaminants.[10] For peptide samples, reversed-phase cleanup using C18 spin tips or columns is recommended to remove salts and other interfering substances before MS analysis.[10][11]
- Data Analysis: During data processing, contaminant databases (like the cRAP database) can be used to identify and filter out spectra originating from known contaminants like keratin and trypsin.[12][13] This helps to reduce false discoveries and improve the accuracy of your results.[12]

Troubleshooting Guides Issue 1: High Keratin Levels Identified in MS Data



Potential Cause	Troubleshooting Action	
Environmental Exposure	Dust and airborne particles are major sources of keratin.[1][3] Work in a laminar flow hood whenever possible.[1][3] Keep samples, reagents, and consumables covered at all times with foil or in sealed containers.[6][8] Regularly clean lab surfaces with ethanol and water.[1][3]	
Analyst Contamination	Skin, hair, and clothing (especially wool) shed keratin.[3][4][7] Always wear a clean lab coat and non-latex nitrile gloves.[1][4] Change gloves frequently, especially after touching any surface outside the clean workspace (e.g., phone, notebook, door handles).[2][9] Tie back long hair or use a hairnet.[4]	
Contaminated Reagents/Consumables	Communal buffers, pre-made gels, and shared chemicals can be contaminated.[2] Use fresh, high-purity reagents.[3][6] If possible, use precast gels and freshly prepared buffers.[1] Rinse gel electrophoresis tanks and plates thoroughly with 70% ethanol before use.[1]	
Static Electricity	Static charge on plasticware can attract keratin- containing dust.[14] Using an electrostatic eliminator during sensitive steps like in-gel digestion has been shown to significantly reduce keratin contamination.[14]	

Issue 2: Poor Signal Intensity and Dominant Non-Peptide Peaks



Potential Cause	Troubleshooting Action	
Detergent Contamination (PEG, etc.)	Many common detergents (Triton, Tween, NP-40) suppress peptide signals.[2][4] Avoid using these detergents entirely.[4] If their use is unavoidable for lysis, remove them by running the sample on an SDS-PAGE gel or using specialized detergent removal resins.[2][10] Do not wash proteomics glassware with soap; rinse with very hot water followed by an organic solvent like isopropanol.[2][4]	
High Salt Concentration	Salts from buffers (e.g., PBS, K ₂ HPO ₄) suppress ionization.[2][8] Use volatile salts like ammonium bicarbonate or ammonium acetate at concentrations below 100 mM.[2][8] Desalt peptide samples using C18 columns or tips prior to MS analysis.[10][11]	
Polymer/Plasticizer Contamination	Polymers can leach from plastic tubes and tips. [6][7] Use high-quality, virgin polypropylene microcentrifuge tubes (e.g., Eppendorf brand). [2][6] Avoid storing organic solvents in plastic tubes.[6][8] Avoid siliconized plasticware, which can be a source of polysiloxanes.[2][6]	

Quantitative Data Summary

The following table summarizes common chemical contaminants and their characteristic signatures in mass spectrometry.



Contaminant Class	Specific Example	Common Source(s)	Mass Spectrum Signature
Polyethers	Polyethylene Glycol (PEG)	Detergents (Triton, Tween), lab wipes, soaps[2][7][8]	Repeating peaks separated by 44 Da[2] [6][8]
Silicones	Polysiloxanes	Siliconized surfaces, plasticware coatings[2][6][8]	Repeating peaks separated by 74 Da or 76 Da[2][6][8]
Buffers	Sodium (Na), Potassium (K) salts	PBS, K ₂ HPO ₄ , etc.[2]	Suppresses overall peptide ionization[2][8]

Experimental Protocols

Protocol 1: Basic Protocol for a "Clean" In-Solution Digestion

This protocol outlines key steps to minimize contamination during a standard in-solution protein digestion.

- Workspace Preparation: Thoroughly wipe down the interior of a laminar flow hood with 70% ethanol, followed by HPLC-grade water.[1]
- Reagent Preparation: Prepare all buffers (e.g., ammonium bicarbonate) fresh using highpurity reagents and HPLC-grade water.[6] Use dedicated glassware that has been rinsed with organic solvent and HPLC-grade water.[6]
- Personal Protective Equipment: Put on a clean lab coat and new nitrile gloves.[1][3]
- Sample Handling:
 - Aliquot the protein sample into a high-quality microcentrifuge tube.
 - Reduction: Add DTT (Dithiothreitol) to a final concentration of 5 mM and incubate at 37°C for 45 minutes.



- Alkylation: Add IAA (Iodoacetamide) to a final concentration of 11 mM and incubate in the dark at room temperature for 15 minutes.[11]
- Digestion:
 - Add sequencing-grade trypsin (typically at a 1:50 to 1:75 enzyme-to-protein ratio).[11]
 - Incubate overnight at 37°C.[11]
- Quenching and Cleanup:
 - Stop the digestion by adding formic acid or TFA to a pH < 3.[11]
 - Proceed immediately to peptide desalting using a C18 spin column or ZipTip according to the manufacturer's protocol to remove salts and other impurities before LC-MS/MS analysis.[10][11]

Protocol 2: Keratin Decontamination for Gel-Based Proteomics

This protocol focuses on minimizing keratin introduction during SDS-PAGE.

- Workspace and Equipment Cleaning:
 - Work within a laminar flow hood.[1]
 - Thoroughly wash glass plates, spacers, and combs for gel casting with 70% ethanol.
 - Clean the electrophoresis tank with HPLC-grade water and ethanol before use.
- Gel Casting and Running:
 - Use pre-cast gels if possible to minimize handling.[1][8]
 - o If casting your own gels, use high-purity, dedicated stock solutions.
 - Once electrophoresis is complete, disassemble the glass plates within the laminar flow hood.[1]



• Staining and Destaining:

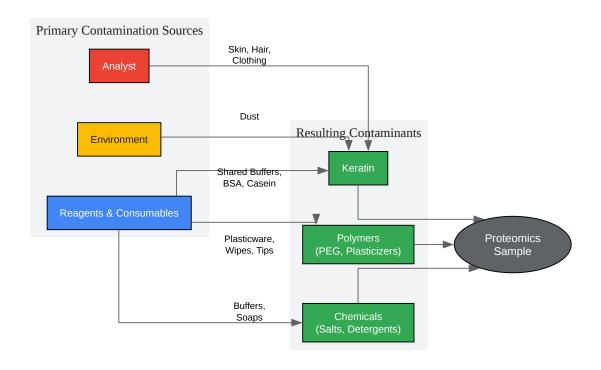
- Use a clean, dedicated plastic or glass tray for staining. Rinse it thoroughly with ethanol and HPLC-grade water before use.[1]
- Use commercial, pre-mixed staining solutions like colloidal Coomassie G-250.[1]
- Keep the gel tray covered with clean aluminum foil at all times during staining and destaining.[8]

• Band Excision:

- Place the stained gel on a clean, ethanol-wiped surface (like a glass plate) inside the hood.
- Use a clean scalpel or blade to excise the bands of interest. Wipe the blade with ethanol between cutting different bands.
- Transfer gel pieces into high-quality microcentrifuge tubes for in-gel digestion.

Visualizations

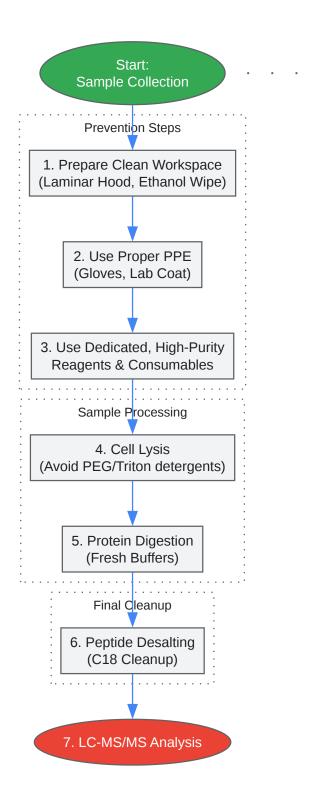




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Diagram 1: Logical relationships between contamination sources and contaminant types.





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Diagram 2: Experimental workflow designed to minimize sample contamination.



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